3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane
Overview
Description
3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is a chemical compound with the molecular formula C10H9ClF6Si. It is known for its unique properties due to the presence of trifluoromethyl groups and a chlorosilane moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds .
Mode of Action
The mode of action of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is primarily through its role as a reagent in chemical reactions. It is used in the synthesis of various organic compounds . The exact interaction with its targets would depend on the specific reaction it is involved in.
Biochemical Pathways
It has been used in the synthesis of a modified triazine-based covalent organic framework, which has shown to improve the capacity and cyclic stability of li–s batteries .
Result of Action
The result of the action of this compound is the successful synthesis of the desired organic compounds . In one study, it was used to modify a triazine-based covalent organic framework, leading to improved capacity and cyclic stability of Li–S batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silanes.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes to form larger siloxane networks.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts can be used to facilitate hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through substitution and condensation reactions.
Silanols: Formed through hydrolysis reactions.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is used in various scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials and coatings.
Organic Synthesis: The compound is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Surface Modification: It is used to modify surfaces of materials to impart hydrophobic or oleophobic properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar in structure but contains an amine group instead of a chlorosilane group.
3,5-Bis(trifluoromethyl)phenol: Contains a hydroxyl group instead of a chlorosilane group.
3,5-Bis(trifluoromethyl)phenylisocyanate: Contains an isocyanate group instead of a chlorosilane group
Uniqueness
3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is unique due to the presence of both trifluoromethyl groups and a chlorosilane moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and materials science applications .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF6Si/c1-18(2,11)8-4-6(9(12,13)14)3-7(5-8)10(15,16)17/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWDIKPZWMXPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382527 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732306-23-9 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3,5-Bis(trifluoromethyl)phenyl]chloro(dimethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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